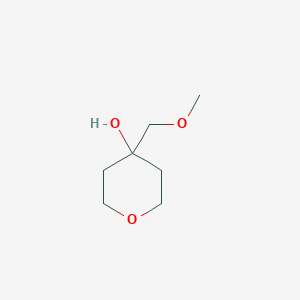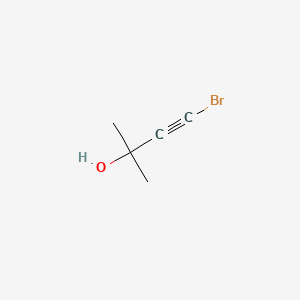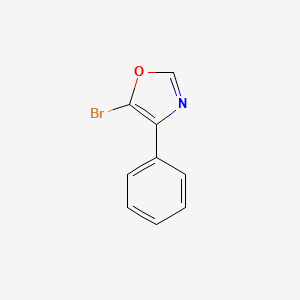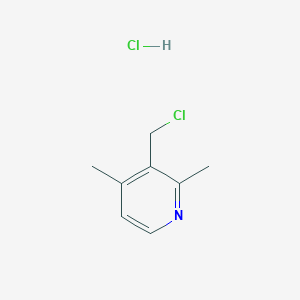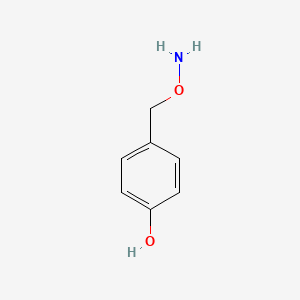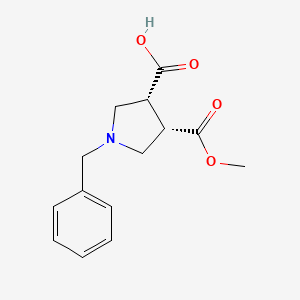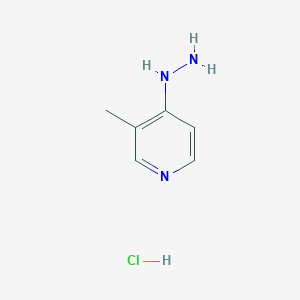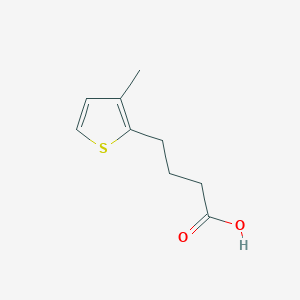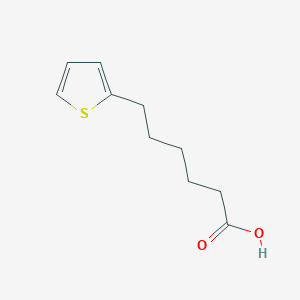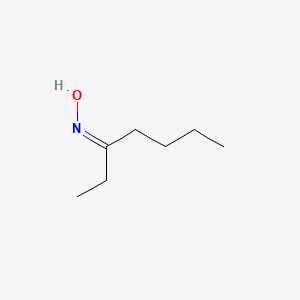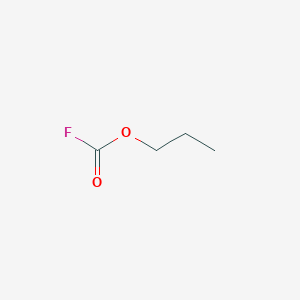
Propyl fluoroformate
Übersicht
Beschreibung
Propyl fluoroformate, also known as propyl carbonofluoridate, is a chemical compound with the molecular weight of 106.1 . It is a liquid at room temperature .
Synthesis Analysis
Propyl fluoroformate has been used in the derivatization of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples for gas chromatography–mass spectrometry (GC–MS) analysis . The derivatization is carried out directly in the aqueous samples, allowing automation of the entire procedure, including addition of reagents, extraction, and injection into the GC-MS .Molecular Structure Analysis
The InChI code for propyl fluoroformate is1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript . Chemical Reactions Analysis
Propyl fluoroformate is involved in various chemical reactions. For instance, it has been used in the synthesis of dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate .Wissenschaftliche Forschungsanwendungen
Solvolysis Study
- Solvolysis of n-Propyl Fluoroformate : A study by Seong et al. (2008) explored the solvolysis (reaction with a solvent) of n-propyl fluoroformate in various solvents. The research applied the Extended Grunwald-Winstein Equation to analyze the solvolysis rates, indicating that the addition step in the reaction mechanism is rate-determining. This study provides insights into the reaction behavior of fluoroformates in different solvent environments (Seong et al., 2008).
Trifluoromethylation
- Direct Nucleophilic Trifluoromethylation : Prakash et al. (2012) demonstrated how fluoroform can be used to introduce trifluoromethyl groups into various compounds, which is significant in developing pharmaceuticals and agrochemicals. The research highlights the utility of fluoroform as a reagent in synthesizing CF3-bearing structures (Prakash et al., 2012).
Synthesis of Trifluoromethyl Sulfides
- Utilization in Organic Synthesis : Potash and Rozen (2014) described a method using fluoroform in the preparation of trifluoromethyl sulfides, showcasing the versatility of fluoroform in organic synthesis (Potash & Rozen, 2014).
Difluoromethylation
- Source of Difluorocarbene : Thomoson et al. (2013) reported using fluoroform as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This application is particularly relevant in the creation of derivatives with difluoromethyl groups (Thomoson et al., 2013).
Radiotracer Synthesis
- [18F]fluoroform for PET Radiotracers : A study by Yang et al. (2019) explored synthesizing [18F]fluoroform with limited molar activity dilution, an important advancement for PET (Positron Emission Tomography) imaging in biomedical research and drug development (Yang et al., 2019).
Pharmaceutical Applications
- Diastereoselective Synthesis of Enantioenriched Compounds : Hirano et al. (2020) discussed using HFC-23 (fluoroform) in the diastereoselective synthesis of chiral amines with two stereogenic carbon centers. This research is particularly relevant in the synthesis of medicinally attractive compounds (Hirano et al., 2020).
Environmental and Green Chemistry
- Fluoroform as a Greenhouse Gas and Raw Material : Research by Jog and Prakash (2013) emphasized fluoroform's role as both a greenhouse gas and a useful raw material in organofluorine chemistry, highlighting its importance in drug discovery and material chemistry (Jog & Prakash, 2013).
Wirkmechanismus
While the specific mechanism of action for propyl fluoroformate is not mentioned in the search results, a similar compound, propylthiouracil, works by inhibiting the enzyme thyroperoxidase, which normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I −) to iodine (I 0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin .
Safety and Hazards
Zukünftige Richtungen
The global N-propyl Chloroformate market, which includes propyl fluoroformate, was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . This suggests that there is a growing market for this compound, which could lead to increased research and development efforts in the future.
Eigenschaften
IUPAC Name |
propyl carbonofluoridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZDOTCTYBXDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl fluoroformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



